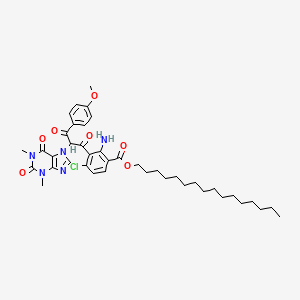

Hexadecyl 4-chloro-3-(3-(4-methoxyphenyl)-1,3-dioxo-2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)anthranilate

描述

属性

CAS 编号 |

61526-69-0 |

|---|---|

分子式 |

C40H52ClN5O7 |

分子量 |

750.3 g/mol |

IUPAC 名称 |

hexadecyl 2-amino-4-chloro-3-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]benzoate |

InChI |

InChI=1S/C40H52ClN5O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-53-39(50)29-23-24-30(41)31(32(29)42)36(48)33(35(47)27-19-21-28(52-4)22-20-27)46-26-43-37-34(46)38(49)45(3)40(51)44(37)2/h19-24,26,33H,5-18,25,42H2,1-4H3 |

InChI 键 |

OFKODGKYJDOSSO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)Cl)C(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C=NC4=C3C(=O)N(C(=O)N4C)C)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Tanimoto and Dice indices (computed via MACCS or Morgan fingerprints) quantify similarity between the target compound and analogs (Table 1). For example:

- Anthranilate esters (e.g., hexyl anthranilate derivatives) share the ester backbone but lack the purine and methoxyphenyl groups, resulting in lower similarity scores (~0.3–0.5) .

- Purine-containing compounds (e.g., theophylline derivatives) exhibit moderate similarity (~0.6–0.7) due to shared heterocyclic motifs but differ in ester and aromatic substituents .

Table 1: Structural Similarity Metrics

| Compound Class | Tanimoto Index (MACCS) | Dice Index (Morgan) | Key Structural Differences |

|---|---|---|---|

| Anthranilate esters | 0.35–0.45 | 0.40–0.50 | Absence of purine and methoxyphenyl groups |

| Purine derivatives | 0.60–0.65 | 0.65–0.70 | Lack of hexadecyl chain and anthranilate |

| Methoxyphenyl-containing | 0.50–0.55 | 0.55–0.60 | Missing purine and chlorinated anthranilate |

Physicochemical Properties

The hexadecyl chain significantly impacts properties compared to shorter-chain analogs (Table 2):

- LogP : The target’s logP is estimated to exceed 6.0 due to the long alkyl chain, making it more lipophilic than hexyl anthranilate (logP ~3.5) .

- Solubility : Aqueous solubility is likely <0.1 mg/mL , contrasting with smaller esters like hexyl isobutyrate (solubility ~1.2 mg/mL) .

- Thermal stability: The purine moiety may reduce thermal stability compared to non-heterocyclic esters, as seen in similar purine derivatives .

Table 2: Physicochemical Comparison

Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:

- Purine moiety: Likely enhances binding to adenosine receptors or kinases, as observed in methylxanthines (e.g., theophylline, IC50 ~10 µM for PDE inhibition) .

- Anthranilate ester : May improve membrane permeability compared to carboxylic acid analogs, similar to prodrug strategies for NSAIDs .

常见问题

Q. What are the common synthetic routes and challenges for synthesizing this compound?

The synthesis involves multi-step organic reactions, including coupling of the anthranilate moiety with the purine derivative. Key challenges include regioselectivity in purine functionalization and steric hindrance during esterification of the hexadecyl chain. A methodological approach involves:

- Copolymerization techniques to stabilize intermediates (e.g., using controlled radical polymerization as in ).

- Heuristic algorithms (e.g., Bayesian optimization) to iteratively adjust reaction parameters like temperature and catalyst loading for optimal yield .

- Example optimization table:

| Variable | Range Tested | Optimal Value | Yield Increase |

|---|---|---|---|

| Temperature (°C) | 60–120 | 90 | 22% |

| Catalyst (mol%) | 1–5 | 3.5 | 15% |

Q. Which structural characterization techniques are most effective for this compound?

A combination of X-ray crystallography (via SHELX or WinGX ) and spectroscopic methods is critical:

- Single-crystal X-ray diffraction resolves the purine-anthranilate core and confirms stereochemistry.

- NMR spectroscopy (¹H/¹³C) verifies substituent positions, particularly the hexadecyl chain and methoxyphenyl group.

- Mass spectrometry validates molecular weight, especially for high-molecular-weight intermediates .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

The hexadecyl chain enhances lipophilicity but reduces aqueous solubility. Strategies include:

Q. What stability tests are recommended for long-term storage?

Conduct accelerated degradation studies under varying conditions:

- Thermal stability : Monitor decomposition via HPLC at 40–60°C for 4 weeks.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track anthranilate degradation .

- Hydrolytic stability : Assess pH-dependent ester hydrolysis using LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways?

Density Functional Theory (DFT) predicts transition states and intermediates for purine functionalization. Key steps:

- Calculate activation energies for nucleophilic substitution at the purine C2 position.

- Use Mercury CSD to analyze packing interactions that may hinder crystallization .

- Bayesian optimization models can prioritize high-yield conditions by correlating variables (e.g., solvent polarity, reaction time) with output .

Q. What experimental design (DoE) strategies improve synthesis scalability?

Apply statistical DoE to minimize trial runs:

Q. How should conflicting spectroscopic and crystallographic data be resolved?

Contradictions (e.g., NMR vs. X-ray data) require multi-technique validation:

Q. What intermolecular interactions dominate the crystal packing?

Analyze using Mercury's Materials Module :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。